
Verosudil hydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Verosudil Hydrochloride involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the isoquinoline core.
- Introduction of the thiophene ring.
- Coupling of the dimethylamino group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to obtain the final product .
化学反応の分析
反応の種類: ベロスルジル塩酸塩は、以下を含むさまざまな化学反応を起こします。
還元: 水素の付加または酸素の除去を伴います。
置換: ある官能基を別の官能基と交換します。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムや過酸化水素が含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、ハロゲンや求核剤が含まれます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシ化誘導体を生成する可能性があり、置換反応はさまざまな置換イソキノリン誘導体を生成する可能性があります .
4. 科学研究への応用
ベロスルジル塩酸塩は、以下を含む幅広い科学研究への応用があります。
化学: Rho キナーゼの阻害とその細胞プロセスへの影響を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路と細胞骨格ダイナミクスの調節における役割について調査されています。
医学: 主に緑内障と眼圧亢進の治療に使用されます
科学的研究の応用
Ocular Hypertension and Glaucoma Treatment
Verosudil hydrochloride is currently in Phase 3 clinical trials for the treatment of open-angle glaucoma and ocular hypertension. The drug has demonstrated significant efficacy in lowering IOP, which is critical for managing these conditions. Clinical studies have shown that Verosudil can reduce IOP by approximately 2-4.4 mmHg within hours of administration, with sustained effects observed over longer periods .
Neuroprotective Effects
Research suggests that Verosudil may also offer neuroprotective benefits, particularly in conditions such as optic nerve injuries. Studies conducted on animal models have indicated that treatment with Verosudil can promote recovery in neural tissues following injury, suggesting its potential application beyond just IOP management .
Combination Therapies
Verosudil is being explored not only as a monotherapy but also in combination with other anti-glaucoma medications. Preliminary findings indicate that it may enhance the efficacy of existing treatments while potentially reducing side effects associated with higher doses of other drugs .
Case Study Table: Efficacy and Safety Profiles
Study | Population | Intervention | Results | Publication Date |
---|---|---|---|---|
Phase 2 Trial | 210 patients with ocular hypertension | Verosudil (0.4%) | Significant reduction in IOP by -3.1 mmHg at 8 hours post-administration | September 2016 |
Multicenter Study | 332 eyes with various types of glaucoma | Verosudil | Statistically significant IOP reduction across all groups; more pronounced in uveitic and steroid-induced glaucoma | May 2021 |
Neuroprotection Study | Rodent model with optic nerve crush injury | Verosudil treatment | Enhanced recovery of retinal ganglion cells post-injury | February 2021 |
作用機序
ベロスルジル塩酸塩は、Rho キナーゼ (ROCK1 と ROCK2) の活性を阻害することによって効果を発揮します。この阻害は以下につながります。
細胞収縮の減少: 網状組織の収縮力を弱め、房水流出量を増進させます。
細胞骨格ダイナミクスの調節: アクチンフィラメントの組織化と細胞接着に影響を与えます。
眼圧の低下: 網状組織からの流出を促進することにより眼圧を低下させます
類似化合物との比較
ベロスルジル塩酸塩は、以下の他の Rho キナーゼ阻害剤と比較されます。
ネタルスルジル (AR-13324): 作用機序は似ていますが、薬物動態は異なります。
リパスジル (K-115): 緑内障の治療に使用される別の Rho キナーゼ阻害剤で、化学構造が異なります。
Y-27632: 研究で使用されるよく知られた Rho キナーゼ阻害剤ですが、ベロスルジル塩酸塩と比較して効力が低いです。
独自性: ベロスルジル塩酸塩は、ROCK1 と ROCK2 に対する高い効力と選択性を有しており、研究と治療の両方の用途において貴重なツールとなっています .
生物活性
Verosudil hydrochloride, also known as AR-12286, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It has garnered attention primarily for its therapeutic potential in treating conditions such as glaucoma and ocular hypertension by effectively lowering intraocular pressure (IOP). This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in clinical settings, and relevant case studies.
Verosudil exerts its pharmacological effects through the inhibition of Rho kinases (ROCK1 and ROCK2), which play crucial roles in various cellular processes, including:
- Decreased Cellular Contraction : Inhibition of ROCK leads to reduced contractile tone in the trabecular meshwork, facilitating increased aqueous humor outflow.
- Modulation of Cytoskeletal Dynamics : Verosudil affects the organization of actin filaments and cell adhesion, which is essential for maintaining normal intraocular pressure levels.
- Reduction of Intraocular Pressure : By enhancing aqueous humor outflow through the trabecular meshwork, Verosudil lowers IOP effectively, making it a promising candidate for glaucoma treatment.
Table 1: Comparison of Rho Kinase Inhibitors
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Verosudil | Rho kinase inhibitor | High selectivity for ROCK isoforms; ongoing trials |
Ripasudil | Rho kinase inhibitor | Approved in Japan; similar ocular uses |
Fasudil | Rho kinase inhibitor | Used for cerebral vasospasm treatment |
Phase 2 Clinical Trials
Verosudil has been evaluated in multiple clinical trials to assess its efficacy in lowering IOP. Notably, a Phase 2 trial indicated significant reductions in IOP among patients with glaucoma and ocular hypertension. The results demonstrated:
- Mean IOP Reduction : Patients experienced an average reduction in IOP ranging from 2 to 4 mmHg within hours post-instillation.
- Safety Profile : The compound was generally well tolerated with mild adverse effects reported, primarily conjunctival hyperemia .
Case Studies
-
Uveitic Glaucoma Treatment :
A retrospective case series involving 21 eyes from 19 patients treated with ripasudil (a related ROCK inhibitor) showed significant IOP reductions. The median IOP decreased from 23 mmHg at baseline to 16 mmHg at one month (P = 0.0050) and remained significantly reduced at 12 months . -
Comparative Studies :
In comparative studies with other treatments like timolol, Verosudil's effectiveness was found to be non-inferior, demonstrating similar or improved outcomes concerning IOP reduction while maintaining a favorable safety profile .
Biological Activity Insights
Verosudil's biological activity extends beyond just lowering IOP. It has also shown potential in:
- Promoting Corneal Endothelial Cell Proliferation : This may aid in recovery from corneal injuries or surgeries.
- Preventing Excessive Scarring : By attenuating the activation of conjunctival fibroblasts post-glaucoma filtration surgery.
- Neuroprotective Effects : Emerging data suggest that ROCK inhibitors may offer neuroprotective benefits in models of optic nerve injury .
Table 2: Summary of Clinical Findings
Study Type | Patient Group | Baseline IOP (mmHg) | IOP at Follow-Up (mmHg) | Significant Reduction (P-value) |
---|---|---|---|---|
Retrospective Series | Uveitic Glaucoma Patients | 23 | 16 at 1 month | P = 0.0050 |
Comparative Trial | Glaucoma Patients | Varies | Similar to Timolol | Non-inferior |
特性
CAS番号 |
1414854-44-6 |
---|---|
分子式 |
C17H18ClN3O2S |
分子量 |
363.9 g/mol |
IUPAC名 |
2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C17H17N3O2S.ClH/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21;/h3-10,15H,1-2H3,(H,18,21)(H,19,22);1H |
InChIキー |
FUBBJNODZIIYHW-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=C(C(NC=C2)=O)C=C1)C(N(C)C)C3=CSC=C3.[H]Cl |
正規SMILES |
CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Verosudil hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。